
2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide is a complex organic compound belonging to the indolizine family. Indolizines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Mecanismo De Acción
Target of Action
It’s known that similar compounds, such as bromfenac, have shown promise in inhibiting the cox-2 enzymatic pathway . The COX-2 enzyme plays a crucial role in the inflammatory cascade, which contributes to various physiological and pathological processes.
Mode of Action
Based on the action of similar compounds, it may interact with its targets, possibly the cox-2 enzyme, leading to changes in the inflammatory response .
Biochemical Pathways
The compound may affect the COX-2 enzymatic pathway, which is part of the larger arachidonic acid metabolic pathway . This pathway is involved in the production of prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-2, the compound could potentially reduce the production of these mediators, thereby alleviating symptoms associated with inflammation.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . .
Análisis Bioquímico
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide may influence cell function and impact various cellular processes.
Molecular Mechanism
Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through similar interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of α,β-unsaturated ketones with N-heteroaryl ketones via an iminium ion/enamine tandem sequence . This process often requires specific catalysts and reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid and tryptophan share structural similarities with indolizines.
Other indolizines: Compounds with different substituents on the indolizine ring.
Uniqueness
2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide stands out due to its specific substituents, which may confer unique biological activities and chemical properties. Its bromophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research.
Propiedades
IUPAC Name |
2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O2/c23-15-9-11-16(12-10-15)25-22(28)18-17-8-4-5-13-26(17)20(19(18)24)21(27)14-6-2-1-3-7-14/h1-13H,24H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMAVDCAOKYFBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
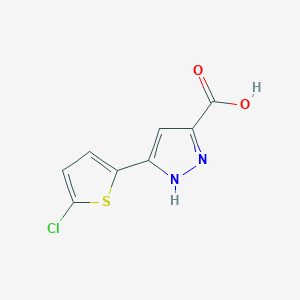
![ethyl 4-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2747951.png)
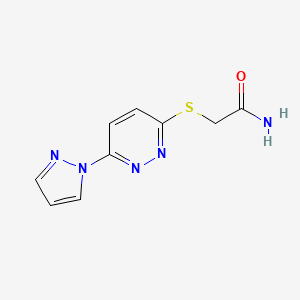
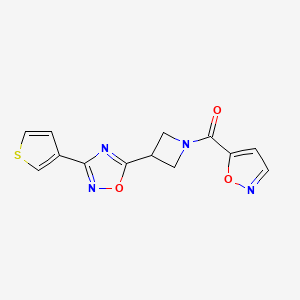
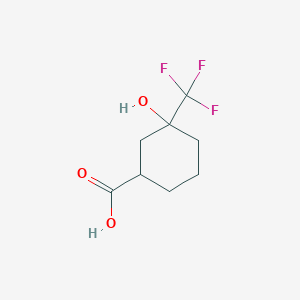
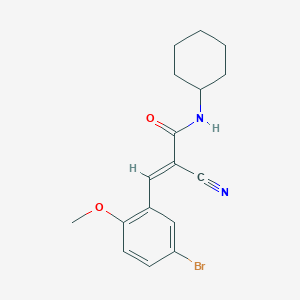
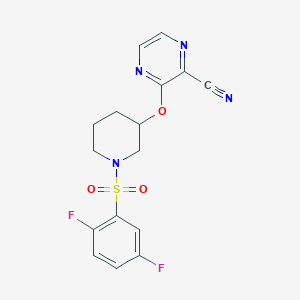
![2-([1,1'-biphenyl]-4-yl)-N-(5-oxopyrrolidin-3-yl)acetamide](/img/structure/B2747959.png)


![6-methoxy-4-methyl-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline](/img/structure/B2747964.png)

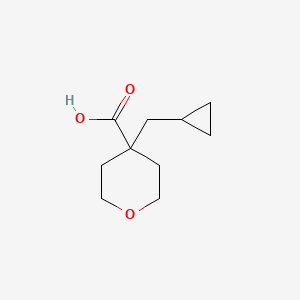
![7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2747967.png)
